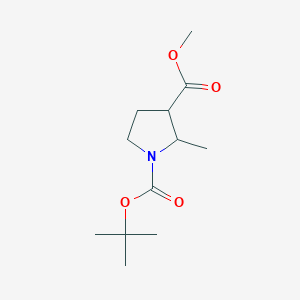
1-O-tert-butyl 3-O-methyl 2-methylpyrrolidine-1,3-dicarboxylate
Descripción general
Descripción
1-O-tert-butyl 3-O-methyl 2-methylpyrrolidine-1,3-dicarboxylate is a chemical compound with the CAS Number: 1803599-14-5 . It has a molecular weight of 243.3 g/mol . The IUPAC name for this compound is 1-(tert-butyl) 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO4/c1-8-9(10(14)16-5)6-7-13(8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Chiral Auxiliary Applications
This compound and its analogs serve as crucial intermediates in organic synthesis, particularly in the synthesis of chiral molecules. A study details the preparation and application of a related chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, for dipeptide synthesis and the preparation of enantiomerically pure acids, demonstrating its utility in achieving high enantiomeric ratios in synthetic chemistry (Studer, Hintermann, & Seebach, 1995).
NMR Tagging in Protein Research
O-tert-Butyltyrosine, an unnatural amino acid, when site-specifically incorporated into proteins, offers a novel NMR tag that simplifies the observation of proteins in high-molecular-weight systems. This application highlights the compound's role in facilitating the study of proteins and their interactions, offering insights into protein structure and function without the need for isotope labeling, as demonstrated through its application in measuring submicromolar ligand binding affinities (Chen et al., 2015).
Large-Scale Synthesis
The compound and its analogs are synthesized from readily available starting materials like L-aspartic acid, showcasing methodologies that are applicable for large-scale production. This aspect is vital for their use in industrial applications, including the pharmaceutical industry, where they serve as intermediates in the synthesis of various biologically active molecules (Yoshida et al., 1996).
Antimicrobial Activity
Novel pyrrolidine derivatives, synthesized using microwave-assisted methods, demonstrate significant antimicrobial activities. This research points to the potential of such compounds in developing new antimicrobial agents, with specific derivatives showing potent effects against various bacterial strains (Sreekanth & Jha, 2020).
Catalysis and Synthetic Methodology Development
Research into the catalytic applications of related compounds has led to the development of novel synthetic methodologies. For example, palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water have been developed to synthesize polysubstituted aminopyrroles and their bicyclic analogues, highlighting the compound's role in facilitating complex synthetic reactions (Qiu, Wang, & Zhu, 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-methylpyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-9(10(14)16-5)6-7-13(8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGNPVCOVMTUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133428 | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 2-methylpyrrolidine-1,3-dicarboxylate | |
CAS RN |
1803599-14-5 | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803599-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride](/img/structure/B1381429.png)
![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)



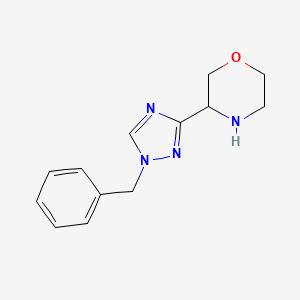
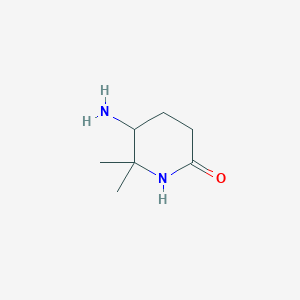
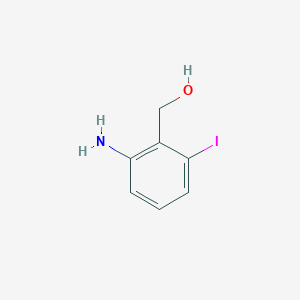

amine](/img/structure/B1381444.png)
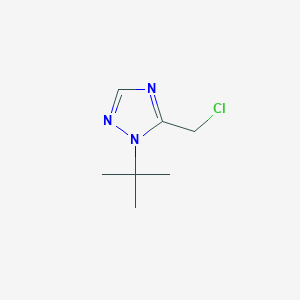


![4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1381451.png)